

4-Methoxy-4'-nitrobiphenyl IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Methoxy-4'-nitrobiphenyl

Cat. No.: B1251031

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An In-depth Technical Guide to **4-Methoxy-4'-nitrobiphenyl**: Synthesis, Properties, and Applications

Chemical Identity and Core Properties

4-Methoxy-4'-nitrobiphenyl is a substituted biphenyl compound featuring a methoxy group and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in various fields of chemical synthesis.

IUPAC Name and Synonyms

The systematic identification of a chemical compound is critical for unambiguous communication in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-4-(4-nitrophenyl)benzene^[1]. However, it is commonly known by several synonyms in commercial and academic literature.

Identifier Type	Value
IUPAC Name	1-methoxy-4-(4-nitrophenyl)benzene[1]
CAS Number	2143-90-0[1][2][3]
Common Synonyms	4-Methoxy-4'-nitrobiphenyl[1][2]
	4-Nitro-4'-methoxybiphenyl[2]
	4-(4'-Nitrophenyl)anisole[2][3][4]
	1-(4-methoxyphenyl)-4-nitrobenzene[1][2]

Physicochemical Properties

The physical and chemical properties of **4-Methoxy-4'-nitrobiphenyl** are foundational to its handling, reactivity, and application. These properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1][2][3]
Molecular Weight	229.23 g/mol	[1][2]
Appearance	Light yellow to orange powder/crystal	[2]
Melting Point	110 °C	[2]
Boiling Point	376.0±25.0 °C (Predicted)	[2]
Density	1.202±0.06 g/cm ³ (Predicted)	[2]
Storage Temperature	2-8°C	[2]

Synthesis Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is the central challenge in synthesizing **4-Methoxy-4'-nitrobiphenyl**. Among the various carbon-carbon bond-forming reactions, the Palladium-

catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its precursors.^{[5][6][7]}

Mechanistic Rationale and Experimental Choice

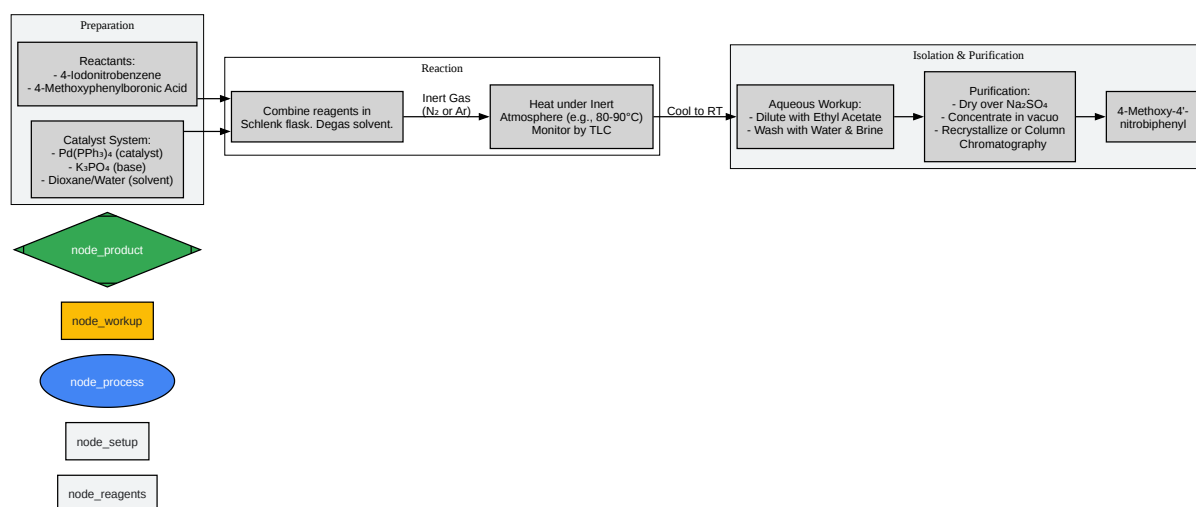
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate, catalyzed by a Palladium(0) complex.^{[7][8]} For the synthesis of **4-Methoxy-4'-nitrobiphenyl**, the logical disconnection points to 4-methoxyphenylboronic acid and a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) as the coupling partners.

Why this choice?

- **Reactivity:** Aryl iodides are generally more reactive than bromides in the oxidative addition step, often leading to faster reactions and higher yields.
- **Functional Group Tolerance:** The Palladium catalyst system is tolerant of both the electron-donating methoxy group and the electron-withdrawing nitro group, preventing unwanted side reactions. This is a significant advantage over harsher coupling methods.
- **Self-Validation:** The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials and the appearance of the higher R_f product. The purity of the final product is readily confirmed by NMR spectroscopy and melting point analysis.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for the synthesis.



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Caption: Workflow for the Suzuki-Miyaura synthesis of **4-Methoxy-4'-nitrobiphenyl**.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.^{[7][9]}

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodonitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K_3PO_4 , 2.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (1-3 mol%).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Degassing is crucial as oxygen can deactivate the palladium catalyst.
- **Reaction:** Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
- **Workup:** After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine). This removes the base and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure **4-Methoxy-4'-nitrobiphenyl** as a yellow solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹ H NMR (400 MHz, CDCl ₃)	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic	8.25 - 8.30	Doublet	2H	Protons ortho to -NO ₂
Aromatic	7.68 - 7.75	Doublet	2H	Protons meta to -NO ₂
Aromatic	7.55 - 7.62	Doublet	2H	Protons ortho to -OCH ₃
Aromatic	6.98 - 7.05	Doublet	2H	Protons meta to -OCH ₃
Methoxy	~3.88	Singlet	3H	-OCH ₃

¹³ C NMR (100 MHz, CDCl ₃)	Expected Chemical Shift (δ, ppm)	Assignment
Aromatic	~160	C-OCH ₃
Aromatic	~147	C-NO ₂
Aromatic	~146	Quaternary C
Aromatic	~131	Quaternary C
Aromatic	~129	CH
Aromatic	~127	CH
Aromatic	~124	CH
Aromatic	~115	CH
Methoxy	~55.5	-OCH ₃

(Note: Expected shifts are based on typical values for substituted biphenyls and data from similar syntheses[9][10])

Applications in Research and Drug Development

4-Methoxy-4'-nitrobiphenyl is not typically an end-product but rather a strategic intermediate in multi-step syntheses.[2]

- **Synthetic Intermediate:** Its primary value lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 4-amino-4'-methoxybiphenyl is a key precursor for synthesizing more complex molecules, including pharmaceuticals, dyes, and polymers.
- **Drug Discovery:** The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The ability to introduce an amine via the nitro group allows for the subsequent formation of amides, sulfonamides, and other functionalities essential for modulating biological activity and pharmacokinetic properties. While not a drug

itself, it serves as a building block for creating libraries of novel compounds for screening.
[12]

- Material Science: Substituted biphenyls are foundational components of liquid crystals. The rod-like shape and polarized nature of molecules like **4-Methoxy-4'-nitrobiphenyl** are prerequisites for forming liquid crystalline phases, although more complex structures are typically required for practical applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling **4-Methoxy-4'-nitrobiphenyl**. The information is based on data for the compound and related aromatic nitro compounds.[13][14][15]

- Hazard Identification:
 - GHS Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
 - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
 - This substance may be carcinogenic to humans, and exposure should be minimized.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
 - Respiratory Protection: Use only in a certified chemical fume hood. If handling large quantities or if a fume hood is unavailable, a NIOSH/MSHA-approved respirator is necessary.
- First Aid Measures:[14]

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
- Storage and Disposal:
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong reducing agents.[\[15\]](#)
 - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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